molecular formula C17H34O2Si B14328891 5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one CAS No. 104132-18-5

5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one

Cat. No.: B14328891
CAS No.: 104132-18-5
M. Wt: 298.5 g/mol
InChI Key: HTFBMTJAKVBYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one is a synthetic organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an undec-2-en-4-one backbone. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base. This protection step is crucial to prevent unwanted reactions at the hydroxyl sites during subsequent synthetic steps . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The protected silyl ether intermediates are often purified using chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The removal of the silyl group is typically achieved using fluoride ions, which cleave the Si-O bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one is unique due to its specific structure, which combines the reactivity of an enone with the protective properties of a silyl ether. This makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and modification of complex molecules.

Properties

CAS No.

104132-18-5

Molecular Formula

C17H34O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxyundec-2-en-4-one

InChI

InChI=1S/C17H34O2Si/c1-8-10-11-12-14-16(15(18)13-9-2)19-20(6,7)17(3,4)5/h9,13,16H,8,10-12,14H2,1-7H3

InChI Key

HTFBMTJAKVBYAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)C=CC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.